molecular formula C10H12O3S B14616255 Ethoxy(phenylmethanesulfinyl)methanone CAS No. 57266-35-0

Ethoxy(phenylmethanesulfinyl)methanone

Katalognummer: B14616255
CAS-Nummer: 57266-35-0
Molekulargewicht: 212.27 g/mol
InChI-Schlüssel: CCHZBFPWHPWJGK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethoxy(phenylmethanesulfinyl)methanone is an organic compound that features a sulfinyl group attached to a phenyl ring and an ethoxy group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Ethoxy(phenylmethanesulfinyl)methanone typically involves the reaction of phenylmethanesulfinyl chloride with ethoxy compounds under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, which are crucial for optimizing the production process.

Analyse Chemischer Reaktionen

Types of Reactions

Ethoxy(phenylmethanesulfinyl)methanone can undergo various chemical reactions, including:

    Oxidation: The sulfinyl group can be further oxidized to a sulfone using oxidizing agents such as hydrogen peroxide or peracids.

    Reduction: The sulfinyl group can be reduced to a sulfide using reducing agents like lithium aluminum hydride.

    Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, peracids

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Nucleophiles such as amines, thiols, or alcohols

Major Products Formed

    Oxidation: Formation of sulfone derivatives

    Reduction: Formation of sulfide derivatives

    Substitution: Formation of various substituted derivatives depending on the nucleophile used

Wissenschaftliche Forschungsanwendungen

Ethoxy(phenylmethanesulfinyl)methanone has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure and biological activities.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of Ethoxy(phenylmethanesulfinyl)methanone involves its interaction with various molecular targets and pathways. The sulfinyl group can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the modulation of enzyme activities, disruption of cellular processes, and induction of apoptosis in cancer cells. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Phenylmethanesulfinylmethanone: Lacks the ethoxy group, leading to different chemical and biological properties.

    Ethoxy(phenylmethanesulfonyl)methanone: Contains a sulfonyl group instead of a sulfinyl group, resulting in different reactivity and applications.

    Ethoxy(phenylmethanethio)methanone:

Uniqueness

Ethoxy(phenylmethanesulfinyl)methanone is unique due to the presence of both the ethoxy and sulfinyl groups, which confer distinct chemical reactivity and biological activities

Eigenschaften

CAS-Nummer

57266-35-0

Molekularformel

C10H12O3S

Molekulargewicht

212.27 g/mol

IUPAC-Name

ethyl benzylsulfinylformate

InChI

InChI=1S/C10H12O3S/c1-2-13-10(11)14(12)8-9-6-4-3-5-7-9/h3-7H,2,8H2,1H3

InChI-Schlüssel

CCHZBFPWHPWJGK-UHFFFAOYSA-N

Kanonische SMILES

CCOC(=O)S(=O)CC1=CC=CC=C1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.